molecular formula C18H16Cl2N4O B5868613 N,1-bis(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 904813-29-2

N,1-bis(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5868613
CAS RN: 904813-29-2
M. Wt: 375.2 g/mol
InChI Key: ZENGZDKWEVOVSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives typically involves the 1,3-dipolar cycloaddition reaction, also known as the click reaction, which is highly efficient and versatile for constructing triazole rings. For instance, the synthesis of bis(triazole) benzamides demonstrates the use of Cu-catalyzed cycloaddition to bind various functional groups, showcasing the adaptability of triazole synthesis methods (García et al., 2013).

Molecular Structure Analysis

X-ray diffraction crystallography is a common technique to elucidate the molecular structure of triazole derivatives. Studies have shown detailed molecular configurations, indicating the presence of hydrogen bonding and other intermolecular interactions that stabilize the molecular structure (Dong & Huo, 2009).

Chemical Reactions and Properties

Triazole compounds are known for their ability to participate in various chemical reactions, including serving as ligands in coordination chemistry due to their nitrogen-rich heterocyclic structure. They exhibit a range of chemical behaviors based on substitution patterns and the nature of substituents (Lagrenée et al., 2002).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular conformation and intermolecular interactions. The crystal structure of similar compounds provides insights into their stability and reactivity (Dong et al., 2009).

Chemical Properties Analysis

Triazole derivatives exhibit a wide range of chemical properties, including acidic and basic behavior, depending on the substituents attached to the triazole ring. These properties are essential for their applications in catalysis, materials science, and pharmaceuticals (Kumar et al., 2012).

properties

IUPAC Name

N,1-bis(5-chloro-2-methylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O/c1-10-4-6-13(19)8-15(10)21-18(25)17-12(3)24(23-22-17)16-9-14(20)7-5-11(16)2/h4-9H,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENGZDKWEVOVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001143661
Record name 1H-1,2,3-Triazole-4-carboxamide, N,1-bis(5-chloro-2-methylphenyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001143661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,1-bis(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

CAS RN

904813-29-2
Record name 1H-1,2,3-Triazole-4-carboxamide, N,1-bis(5-chloro-2-methylphenyl)-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=904813-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,3-Triazole-4-carboxamide, N,1-bis(5-chloro-2-methylphenyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001143661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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